
1-(pyridin-2-yl)-1H-pyrazol-4-amine
Übersicht
Beschreibung
1-(Pyridin-2-yl)-1H-pyrazol-4-amine is a heterocyclic compound that features both pyridine and pyrazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyridin-2-yl)-1H-pyrazol-4-amine typically involves the reaction of 2-aminopyridine with appropriate reagents under controlled conditions. One common method involves the cyclization of 2-aminopyridine with hydrazine derivatives, followed by further functionalization to introduce the pyrazole ring . The reaction conditions often include the use of solvents like ethanol or toluene and catalysts such as iodine or copper salts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the optimization of reaction parameters such as temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Pyridin-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or alkyl groups are introduced.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, copper salts, hydrogen peroxide, and sodium borohydride. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Wissenschaftliche Forschungsanwendungen
1-(Pyridin-2-yl)-1H-pyrazol-4-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(pyridin-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring and have similar biological activities.
Imidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are used in medicinal chemistry for their therapeutic properties.
Pyrrolopyrazine derivatives: These compounds have similar structural features and are used in drug discovery.
Uniqueness
1-(Pyridin-2-yl)-1H-pyrazol-4-amine is unique due to its combination of pyridine and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in scientific research and industrial applications .
Biologische Aktivität
1-(Pyridin-2-yl)-1H-pyrazol-4-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on its potential as an anticancer agent and its mechanisms of action.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its biological significance, particularly in the development of pharmaceuticals. The presence of a pyridine moiety enhances its interaction with biological targets, making it a candidate for various therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, derivatives such as N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have shown significant inhibitory activity against cyclin-dependent kinases (CDK), particularly CDK2. The most potent derivative exhibited a value of 0.005 µM, indicating strong inhibition and selectivity over other CDKs .
Table 1: Summary of Anticancer Activity
Compound Name | Target | (µM) | GI50 (µM) | Mechanism of Action |
---|---|---|---|---|
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | 0.005 | 0.127–0.560 | Induces apoptosis, cell cycle arrest at S and G2/M |
N-(1-(pyridin-4-yl)propan-2-yl)pyrimidin-2-amine | Various Cancer Cell Lines | Not specified | Not specified | Targeting multiple pathways in cancer cells |
The mechanism by which these compounds exert their anticancer effects includes:
- Inhibition of CDK Activity : The inhibition of CDK2 leads to cell cycle arrest, particularly at the S and G2/M phases, which is crucial for preventing cancer cell proliferation.
- Induction of Apoptosis : Studies have shown that these compounds can promote apoptosis in cancer cells by reducing the phosphorylation of retinoblastoma protein, a critical regulator in the cell cycle .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of these compounds. Modifications to the pyrazole ring or the pyrimidine core can significantly affect biological activity. For example:
- Methylation at specific positions on the pyrazole ring has been shown to decrease inhibitory activities against CDKs.
- Substituting groups on the pyrimidine core can enhance selectivity and potency against specific cancer types .
Table 2: SAR Insights
Modification | Effect on Activity |
---|---|
Methylation at C3 position | Decreased CDK inhibition |
Larger substituents at N1 position | Reduced selectivity and potency |
Case Studies
Several case studies have documented the efficacy of 1-(pyridin-2-yl)-1H-pyrazol-4-amines in preclinical models:
- Ovarian Cancer : A study demonstrated that a derivative reduced cell viability significantly across multiple ovarian cancer cell lines with a GI50 range from 0.127 to 0.560 µM.
- Breast Cancer : Other derivatives showed promising results against MDA-MB-231 breast cancer cells, indicating their potential as broad-spectrum anticancer agents .
Eigenschaften
IUPAC Name |
1-pyridin-2-ylpyrazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-5-11-12(6-7)8-3-1-2-4-10-8/h1-6H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNNPOHQZOTMHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182669 | |
Record name | Pyridine, 2-(4-aminopyrazol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28465-95-4 | |
Record name | Pyridine, 2-(4-aminopyrazol-1-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028465954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 2-(4-aminopyrazol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(pyridin-2-yl)-1H-pyrazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.